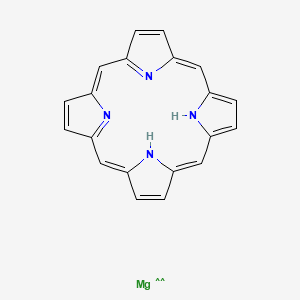

Mg(II) Porphine

Vue d'ensemble

Description

Mg(II) Porphine is a synthetic magnesium (II) porphyrin . It is used in the preparation of metalloporphyrin-doped anti-fouling cathode membrane and has application in microbial fuel cell for wastewater treatment .

Synthesis Analysis

The synthesis of Mg(II) Porphine involves the reaction of 1-formyldipyrromethane (100 mM) in toluene at 115 °C containing DBU (10 mol equiv) and MgBr2 (3 mol equiv) in the presence of air. This reaction affords the magnesium chelate Mg(II) Porphine in 30-40% yield . The advantages of this method include simplicity, high concentration, chromatography-free purification, and gram-scale synthesis .Molecular Structure Analysis

Mg(II) Porphine has a molecular weight of 332.64 and a molecular formula of C20H12MgN4 . Porphyrins readily form complexes with metal cations such as magnesium(II) to yield metalloporphyrins .Chemical Reactions Analysis

The electrochemical behavior of Mg(II) Porphine was examined by means of cyclic voltammetry. In oxidation, two well-defined and distinct steps are assigned to macrocycle concerned electron transfers yielding initially the π-cation radical and π-dication, respectively .Physical And Chemical Properties Analysis

Mg(II) Porphine is a solid substance that should be stored at room temperature . Its molecular weight is 332.64 and its molecular formula is C20H12MgN4 .Applications De Recherche Scientifique

Covalent Organic Frameworks (COFs)

Magnesium Porphyrin is used in the creation of Porphyrin-based Covalent Organic Frameworks (COFs) . These are highly functional porous materials composed of lightweight elements interconnected by covalent bonds . The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .

Biological Applications

Magnesium Porphyrin has numerous biomedical applications including photoimmunotherapy, photo diagnosis , and cancer therapy . It also plays an important role in organic synthesis of dendrimers , metal-organic frameworks (MOFs) , and biomimetic reactions .

Photocatalysts

Magnesium Porphyrin is used as photo-catalysts in numerous oxidation/reduction reactions. The conjugated macrocyclic structure of porphyrins furnishes a firm and stable coordination environment for central metals, rendering them compelling contenders for catalytic reactions involving various classes of metal-active centers .

Spintronics

In the field of spintronics , particularly for electronic devices, Magnesium Porphyrin has potential applications . These include spin filters, spin diodes, spin transistors, spin field-effect transistors, and spin qubits in semiconductor nanostructures .

Sensors

Magnesium Porphyrin is used in the development of sensors . The unique electronic and photophysical properties of porphyrins make them suitable for sensor applications .

Energy Conversion

Magnesium Porphyrin is used in energy conversion . Its extraordinary electronic and photophysical properties have paved the way for an extensive possibility of applications in energy conversion .

Advanced Materials

Magnesium Porphyrin is used in the development of advanced materials . The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications in advanced materials .

Photosynthesis and Cellular Respiration

Magnesium Porphyrin plays a key role in photosynthesis and cellular respiration . It serves as the core of chlorophyll in photosynthesis and the heme group in animal cellular respiration .

Safety And Hazards

Orientations Futures

The electropolymerization process of Mg(II) Porphine at a low oxidation potential from its acetonitrile solutions of various concentrations has been studied via the in situ electrochemical quartz crystal microbalance method (EQCM) . This research could pave the way for future studies on the applications of Mg(II) Porphine in various fields.

Propriétés

InChI |

InChI=1S/C20H14N4.Mg/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12,21-22H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAFGIQLHHTYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2.[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14MgN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726351 | |

| Record name | Magnesium--porphyrin (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mg(II) Porphine | |

CAS RN |

13007-95-9 | |

| Record name | Magnesium--porphyrin (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-benzofuran-2-yl)-6-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)